2-[4-(7-Methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]ethanenitrile
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Description
2-[4-(7-Methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]ethanenitrile, also known as MBF-MEOX or MBF-MOX, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromone derivatives and has been studied extensively for its biological properties.
Scientific Research Applications
Synthetic Routes and Derivatives
- The compound has been used in the synthesis of various substituted derivatives. For instance, the reaction of 6-methoxybenzo[b]furan-3(2H)-one with 2-aryl-1,1-dicyanoethylenes leads to the formation of dibenzofuran derivatives, which are structurally related to 2-[4-(7-Methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]ethanenitrile (Shestopalov & Naumov, 2003).
Chemical Properties and Reactions
- Research on related benzofuran derivatives has explored their various chemical properties and reactions. For example, the Perkin cyclization of certain alkanoic acids leads to the formation of benzofuran derivatives (Kowalewska & Kwiecień, 2008).
Biological Activities
- Studies have shown that dibenzofuran- and carbazole-substituted oximes, which share structural similarities with this compound, possess cytotoxic and antiplatelet activities (Wang, Chen, Kuo, & Liao, 2004).
Synthesis of Bioactive Compounds
- The compound has been used in the synthesis of potentially bioactive compounds. This includes reactions with various reagents leading to the formation of different biologically active molecules (Abdel Hafez, Ahmed, & Haggag, 2001).
Mechanistic Studies
- Mechanistic studies on reactions involving similar compounds, such as chromium carbene complexes with acetylenes, have been conducted to understand the formation of furan and related structures (Mccallum, Kunng, Gilbertson, & Wulff, 1988).
properties
IUPAC Name |
2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c1-12-8-18-14(10-17(12)25-7-6-22)15(11-20(23)26-18)19-9-13-4-3-5-16(24-2)21(13)27-19/h3-5,8-11H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLFYXMNWQYECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCC#N)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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